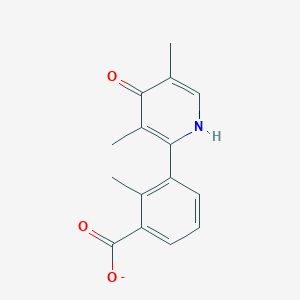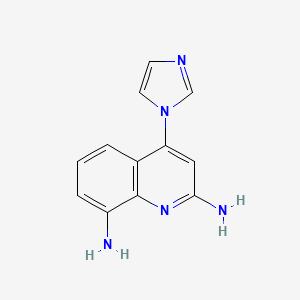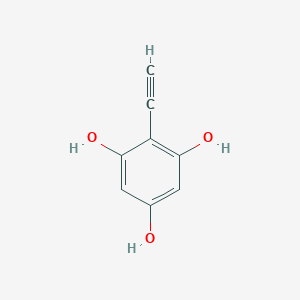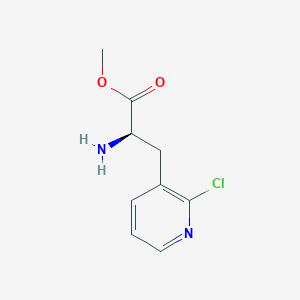
(1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol: is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of pyrazole derivatives . This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under radical conditions.
Industrial Production Methods: Industrial production of (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors for the lithiation of pyrazole derivatives followed by electrophilic trapping has been reported as an efficient method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl pyrazole carboxylic acid.
Reduction: Formation of trifluoromethyl pyrazole alcohol.
Substitution: Formation of trifluoromethyl pyrazole derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of new materials and catalysts .
Biology and Medicine: The compound is investigated for its potential use in pharmaceuticals due to its ability to modulate biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules .
Industry: In the agrochemical industry, this compound is used in the development of new pesticides and herbicides. Its unique properties make it an effective agent in protecting crops from pests and diseases .
Mecanismo De Acción
The mechanism by which (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
Trifluoromethanol: A simpler compound with a trifluoromethyl group attached to a hydroxyl group.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group.
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage.
Uniqueness: (1-(Trifluoromethyl)-1H-pyrazol-3-yl)methanol is unique due to the presence of both a trifluoromethyl group and a pyrazole ring. This combination imparts distinct electronic and steric properties that are not found in simpler trifluoromethyl compounds. These properties make it a valuable building block in the synthesis of complex molecules with specific biological and chemical activities .
Propiedades
Fórmula molecular |
C5H5F3N2O |
|---|---|
Peso molecular |
166.10 g/mol |
Nombre IUPAC |
[1-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)10-2-1-4(3-11)9-10/h1-2,11H,3H2 |
Clave InChI |
ISYDZNAOMKBTCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
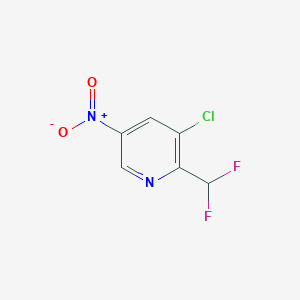
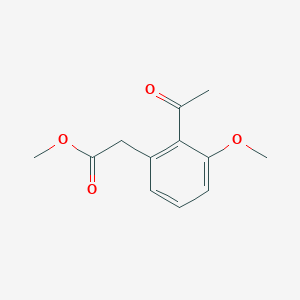
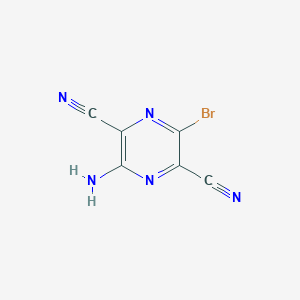
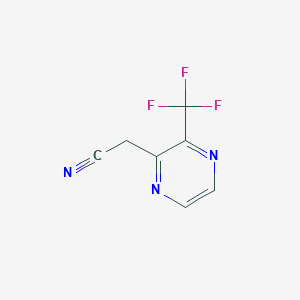

![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
